molecular formula C25H20O5 B4617723 benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate

benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate

Cat. No. B4617723
M. Wt: 400.4 g/mol
InChI Key: NSQBBMIAWMKQKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives often involves the reaction of naphthols with α-cyano-4-methoxycinnamonitriles and intermediates such as 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile. For instance, El-Agrody et al. (2002) demonstrated the preparation of 1H-benzo[f]chromene derivatives through a reaction pathway involving naphthols and cinnamonitriles, highlighting the synthetic versatility of chromene compounds (El-Agrody et al., 2002).

Molecular Structure Analysis

The molecular structure of chromene derivatives can be elucidated using techniques like single-crystal X-ray diffraction. For example, Srinivasan et al. (2012) described the structure of 2-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[h]chromen-2-yl)-1-naphthyl acetate, showcasing the typical features of chromene compounds, including crystal packing and intramolecular interactions (Srinivasan et al., 2012).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. For instance, the reaction of methyl 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate with 2-(2-aminophenyl)benzothiazole leads to stable co-crystals, demonstrating the potential for forming supramolecular structures through hydrogen bonding and other non-covalent interactions (Al-Amiery et al., 2013).

Scientific Research Applications

Co-crystal Structure Analysis

A study detailed the synthesis and structural analysis of co-crystals involving related chromene derivatives, highlighting the absence of hydrogen bonding between molecules and their stability. This research provides insights into the crystallographic characteristics of such compounds (Kadhum et al., 2012).

Oxidation Potentials

Research on the accurate oxidation potentials of benzene and biphenyl derivatives, including methodologies for determining electron-transfer equilibrium constants, is crucial for understanding the electronic properties of such compounds (Merkel et al., 2009).

Iron-Catalyzed Benzylation

An efficient iron-catalyzed benzylation method for 1,3-dicarbonyl compounds has been developed, yielding benzylated products under mild conditions. This synthesis route is particularly relevant for producing pharmaceutically interesting compounds (Kischel et al., 2007).

Interaction Studies

Investigations into the interactions between homophthalic anhydride and certain acetates led to the synthesis of minor products, advancing the understanding of reaction mechanisms involving chromene derivatives (Shablykin et al., 2017).

Antibacterial Effects

A study reported the synthesis of new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity. This research contributes to the search for novel compounds with high levels of antibacterial properties (Behrami & Dobroshi, 2019).

Synthesis and Biological Activities

The synthesis of substituted benzocoumarin derivatives and their evaluation for antibacterial, antioxidant, and anti-cancer activities provide a basis for developing new therapeutic agents. Molecular docking and ADME studies further elucidate the potential of these compounds in drug design (Megha G.V. et al., 2022).

properties

IUPAC Name

benzyl 2-[2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O5/c1-17-11-13-19(14-12-17)24-25(23(27)20-9-5-6-10-21(20)30-24)29-16-22(26)28-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBBMIAWMKQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
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benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
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benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
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benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
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benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
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benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate

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